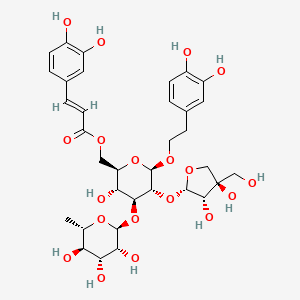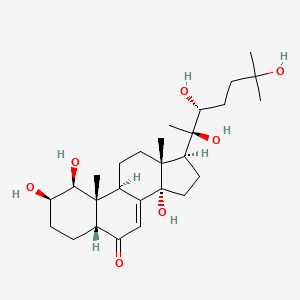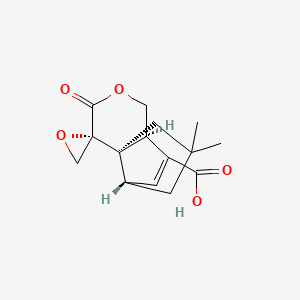
Pentalenolactone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalenolactone F is a tetracyclic sesquiterpene lactone obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound, a spiro-epoxide and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone F has shown potential in inhibiting the proliferation of rat vascular smooth muscle cells. This effect is mediated by the inhibition of the ERK1/2 cascade, a critical pathway in cell proliferation, and is not associated with cell death. This finding suggests potential applications in conditions where inhibition of vascular smooth muscle cell proliferation is beneficial, such as in certain cardiovascular diseases (Ikeda, Fukuda, Takagi, Morita, & Shimada, 2001).
Role in Biosynthesis and Antibiotic Activity
This compound plays a crucial role in the biosynthesis of pentalenolactone, a known antibiotic. Genomic studies in Streptomyces species have revealed the involvement of specific enzymes in converting precursors to this compound and subsequently to pentalenolactone. This understanding of the biosynthetic pathway provides insights into the production of pentalenolactone and its potential as an antibiotic (Seo, Zhu, Endo, Ikeda, & Cane, 2011).
Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition
Studies have shown that this compound is effective in inhibiting glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. This inhibition can have multiple implications, particularly in the context of glucose metabolism in various eukaryotic cells, including the potential for therapeutic applications in diseases characterized by abnormal cell metabolism (Duszenko, Balla, & Mecke, 1982).
Sensitization to Hyperthermia
This compound has been found to sensitize cells to hyperthermia, particularly by inhibiting glycolytic ATP synthesis. This suggests potential applications in cancer therapy, where hyperthermia is used as a treatment modality. The selective sensitization of certain cell types to heat could enhance the efficacy of hyperthermic treatments (Nagle, Moss, & Henle, 1985).
Interaction with Trypanosoma Brucei
This compound has demonstrated effects on Trypanosoma brucei, a protozoan parasite. It inhibits the glycolytic pathway, essential for the parasite's energy production, suggesting potential as an anti-parasitic agent. However, its effectiveness is influenced by its metabolic inactivation in vivo, indicating the need for further research to optimize its use in this context (Duszenko & Mecke, 1986).
Transcriptional Regulation in Biosynthesis
Research into the genetic regulation of pentalenolactone biosynthesis in Streptomyces species has identified transcriptional regulators that control the production of pentalenolactone, including its precursor, this compound. This understanding is crucial for manipulating and optimizing the production of pentalenolactone for therapeutic uses (Zhu, Wang, Zhang, Ikeda, Deng, & Cane, 2013).
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1 |
Clé InChI |
UUDKOVSZNMZKND-BDAURDKOSA-N |
SMILES isomérique |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C |
SMILES canonique |
CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C |
Synonymes |
pentalenolactone F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



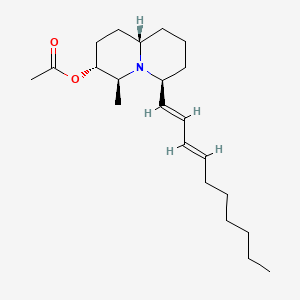
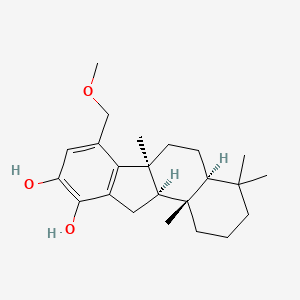
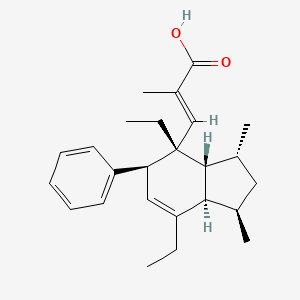

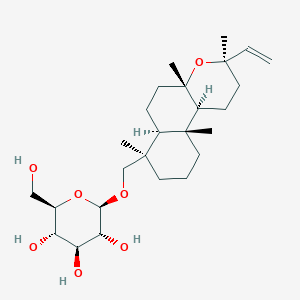


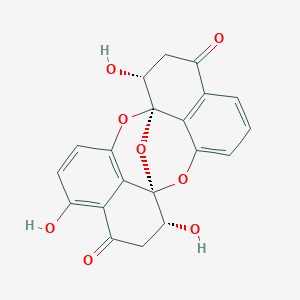
![N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide](/img/structure/B1251568.png)
![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)
